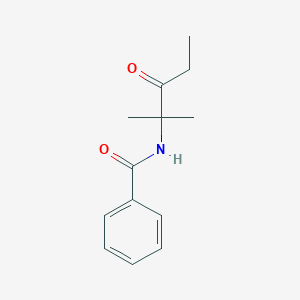
Prop-2-en-1-yl 2,3-dicyanopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prop-2-en-1-yl 2,3-dicyanopropanoate is an organic compound with a unique structure that includes both an alkene and nitrile functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl 2,3-dicyanopropanoate typically involves the reaction of allyl alcohol with malononitrile in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with an azeotropic solvent such as benzene to remove water formed during the reaction . The addition of an esterification catalyst like cerium sulfate can enhance the reaction efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of high-purity reagents and solvents, along with precise temperature control, ensures the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Prop-2-en-1-yl 2,3-dicyanopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The alkene group can participate in electrophilic addition reactions, while the nitrile groups can undergo nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Reagents like halogens (e.g., Br₂) or acids (e.g., HCl) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Halogenated derivatives or other substituted products.
Applications De Recherche Scientifique
Prop-2-en-1-yl 2,3-dicyanopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties .
Mécanisme D'action
The mechanism by which Prop-2-en-1-yl 2,3-dicyanopropanoate exerts its effects involves interactions with various molecular targets. The nitrile groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The alkene group can undergo reactions that modify the compound’s structure and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Prop-1-en-2-yl azetidin-2-one: Known for its antiproliferative and tubulin-destabilizing effects in cancer cells.
Prop-2-en-1-one derivatives:
Uniqueness
Prop-2-en-1-yl 2,3-dicyanopropanoate is unique due to the presence of both alkene and nitrile functional groups, which provide a versatile platform for various chemical reactions and applications. Its ability to undergo multiple types of reactions makes it a valuable compound in synthetic chemistry and industrial applications.
Propriétés
Numéro CAS |
477776-31-1 |
|---|---|
Formule moléculaire |
C8H8N2O2 |
Poids moléculaire |
164.16 g/mol |
Nom IUPAC |
prop-2-enyl 2,3-dicyanopropanoate |
InChI |
InChI=1S/C8H8N2O2/c1-2-5-12-8(11)7(6-10)3-4-9/h2,7H,1,3,5H2 |
Clé InChI |
MWMVLJVWEPBNAP-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC(=O)C(CC#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-3-[3-(trimethoxysilyl)propyl]-2,3-dihydro-1H-imidazol-1-ium iodide](/img/structure/B14235715.png)
![Thiazole, 2,2'-[1,4-phenylenebis(methylenethio)]bis-](/img/structure/B14235717.png)
![Phenol, 2,6-bis[bis(2-pyridinylmethyl)amino]-4-(1,1-dimethylethyl)-](/img/structure/B14235724.png)
![4-[4-(Hydroxymethyl)-3-methoxyphenoxy]butanamide](/img/structure/B14235731.png)
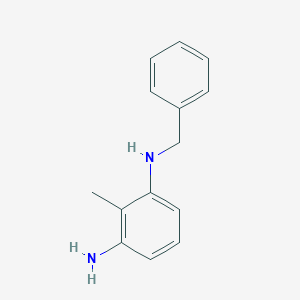

![1,3-Di-tert-butyl-2-[2-(ethenyloxy)ethoxy]benzene](/img/structure/B14235743.png)
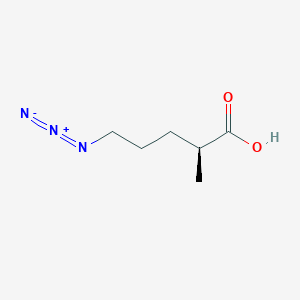
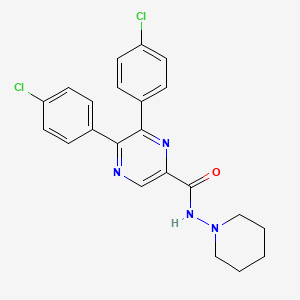
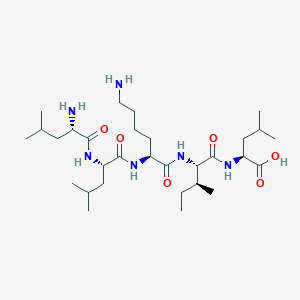
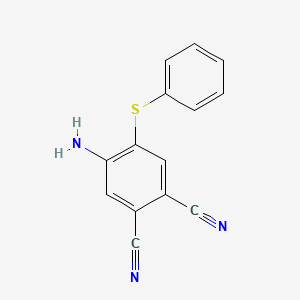
![N-[5-(2-Cyclopentylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-6-methoxynicotinamide](/img/structure/B14235786.png)
